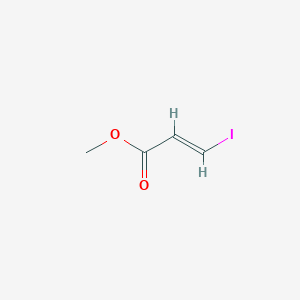

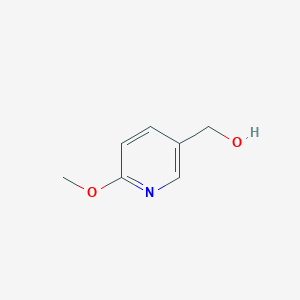

(E)-methyl 3-iodoacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-Methyl 3-iodoacrylate, commonly known as MI3A, is a versatile monomer used in a variety of scientific research applications. MI3A is a halogenated alkyl monomer that has been used in the synthesis of polymers and copolymers systems, as well as in the synthesis of organic compounds. The versatility of MI3A, as well as its low toxicity and low cost, make it an ideal material for various scientific applications.

Applications De Recherche Scientifique

1. Michael Addition Reactions

- (E)-methyl 3-iodoacrylate is used in Michael addition reactions. A study demonstrated the preparation of (E)-ammonium or amino acrylates through the Michael addition of methyl (Z)-iodoacrylate with secondary and tertiary alkylamines. This process is significant in organic synthesis and chemical transformations (Graham Nigel, Thirsk, & Whiting, 2001).

2. Synthesis of Stereoselective Isomers

- The compound plays a role in the stereoselective synthesis of isomers. Research on 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton involved ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate intermediates for the synthesis of E, E / E, Z isomers. This method has applications in the development of fluorescent materials and anti-cancer agents (Irfan et al., 2021).

3. Stereospecific Synthesis in Medicinal Chemistry

- It's used for the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which have potential applications in the polymer industry and medicinal chemistry. A nonmetallic method for this synthesis was discovered, which is crucial for developing specific molecular structures (Kabir et al., 2012).

4. Aldol Reaction in Organic Synthesis

- The aldol reaction of Allenolates with aldehydes, using this compound, is crucial in organic synthesis. This process is used for the stereoselective synthesis of Z-α-(hydroxyalkyl)-β-iodoacrylates, which have significant implications in chemical synthesis (Deng et al., 2003).

5. Difunctionalization of Alkynes

- A novel approach to difunctionalization of electron-deficient alkynes leading to the formation of (E)-2-iodo-3-(methylthio)acrylate was developed. This process is important for the functional modification of organic compounds (Lu et al., 2021).

6. Biotrickling Filter for Waste Gas Treatment

- In environmental applications, this compound is involved in the study of the removal of methyl acrylate by ceramic-packed biotrickling filters. This research is crucial for understanding the treatment of toxic waste gases in industrial settings (Wu et al., 2016).

7. C(sp3)–H and C(sp2)–H Alkylation

- The compound is also used in the alkylation of C(sp3)–H and C(sp2)–H bonds. This process is fundamental in the preparation of unnatural amino acids and acrylic acids, which have broad applications in pharmaceuticals and material science (Zhu et al., 2014).

8. Fluorescent Probes in Biomedical Imaging

- This compound derivatives are used in the synthesis of novel fluorescent probes for bioimaging applications. Such probes have important implications in medical diagnostics and research (Yu et al., 2018).

9. Nanoparticle Stability in Enhanced Oil Recovery

- Research on polymer flooding in high-temperature, high-salinity conditions for enhanced oil recovery involves the study of acrylates, including this compound. This research is significant for petroleum engineering and energy resources development (Jouenne, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used in research and synthesis of other compounds .

Mode of Action

(E)-methyl 3-iodoacrylate, also known as Ethyl (E)-3-iodoacrylate, has been used in the synthesis of optically active compounds . For instance, it was converted to racemic (E)-1-iodohexa-1,5-dien-3-ol under flow and batch conditions via successive half reduction followed by Grignard reaction .

Action Environment

It’s known that the compound should be stored in a refrigerator .

Propriétés

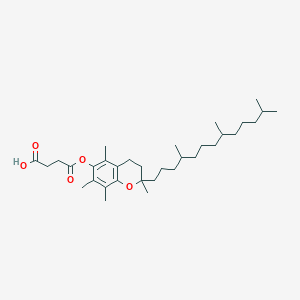

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-methyl 3-iodoacrylate involves the use of a Wittig reaction to form the carbon-carbon double bond and an iodination reaction to introduce the iodine atom.", "Starting Materials": [ "Methyl acrylate", "Triphenylphosphine", "Methyltriphenylphosphonium iodide", "Sodium iodide", "Acetone", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of (E)-methyl 3-bromoacrylate from methyl acrylate and bromine in the presence of hydrochloric acid and acetone.", "Step 2: Preparation of Wittig reagent by reacting triphenylphosphine with (E)-methyl 3-bromoacrylate in diethyl ether.", "Step 3: Formation of (E)-methyl 3-iodoacrylate by reacting Wittig reagent with methyltriphenylphosphonium iodide and sodium iodide in diethyl ether.", "Step 4: Purification of the product by recrystallization or column chromatography.", "Step 5: Characterization of the product using spectroscopic techniques.", "Step 6: Neutralization of any remaining acid or base in the product using sodium hydroxide or hydrochloric acid." ] } | |

Numéro CAS |

6213-88-3 |

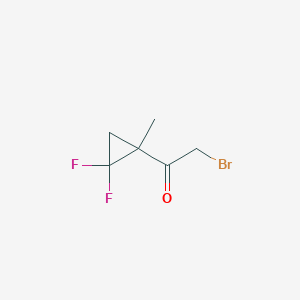

Formule moléculaire |

C4H5IO2 |

Poids moléculaire |

211.99 g/mol |

Nom IUPAC |

methyl 3-iodoprop-2-enoate |

InChI |

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3 |

Clé InChI |

SUQXOFVGKSUSSM-UHFFFAOYSA-N |

SMILES isomérique |

COC(=O)/C=C/I |

SMILES |

COC(=O)C=CI |

SMILES canonique |

COC(=O)C=CI |

Pictogrammes |

Flammable; Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)